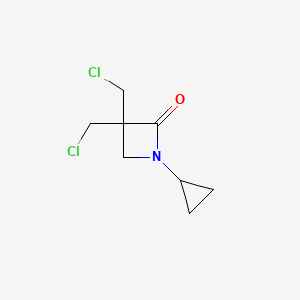

3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one

Description

3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidin-2-one ring fused with a cyclopropyl group and two chloromethyl substituents. This compound is structurally significant due to its β-lactam core, which is a hallmark of antibiotics like penicillins and cephalosporins .

Properties

IUPAC Name |

3,3-bis(chloromethyl)-1-cyclopropylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2NO/c9-3-8(4-10)5-11(7(8)12)6-1-2-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBRGAGSUZQYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(C2=O)(CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable chloromethylating agent in the presence of a base to form the azetidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Ring-Opening Reactions: The azetidinone ring can be opened under acidic or basic conditions, leading to different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. Conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to facilitate ring-opening.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while ring-opening reactions can produce linear or branched compounds.

Scientific Research Applications

3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the cyclopropyl group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural features with other β-lactams and chlorinated heterocycles. Below is a comparative analysis based on the available evidence:

Biological Activity

3,3-Bis(chloromethyl)-1-cyclopropylazetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

The compound features a cyclopropyl azetidine core, which is known to impart unique properties to molecules. The synthesis typically involves chloromethylation reactions that introduce chloromethyl groups at the 3-position of the azetidine ring. This structural motif is associated with various biological activities, including antimicrobial and anticancer properties.

Antitumor Activity

Research has indicated that compounds similar to 3,3-bis(chloromethyl)-1-cyclopropylazetidin-2-one exhibit significant antitumor activity. For instance, derivatives of cyclopropyl azetidines have shown promising results against several human cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| RKO | 60.70 | High |

| PC-3 | 49.79 | High |

| HeLa | 78.72 | Moderate |

These results suggest that the compound may inhibit cell proliferation effectively in certain types of cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .

The mechanisms underlying the biological activity of 3,3-bis(chloromethyl)-1-cyclopropylazetidin-2-one may include:

- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit various enzymes, including those involved in cancer progression and metastasis.

- Antioxidant Activity : Some studies suggest that these compounds can modulate oxidative stress pathways, thereby influencing cell survival and apoptosis.

- Genotoxicity : Investigations into the genotoxic effects of related compounds have shown varying degrees of DNA damage, which could contribute to their antitumor effects .

Antimicrobial Activity

There is also evidence supporting the antimicrobial properties of compounds containing the cyclopropyl azetidine structure. These compounds have been evaluated against a range of pathogens, demonstrating effectiveness as:

- Antibacterial Agents : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Agents : Exhibiting activity against fungal strains such as Candida and Aspergillus species.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various derivatives on human tumor cell lines, it was found that 3,3-bis(chloromethyl)-1-cyclopropylazetidin-2-one exhibited significant inhibition rates compared to standard chemotherapeutic agents. The study utilized MTS assays to assess cell viability post-treatment.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of cyclopropyl azetidines against Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.